molecular formula C9H16O4 B1619775 2,2-Bis(hydroxymethyl)butyl acrylate CAS No. 7024-08-0

2,2-Bis(hydroxymethyl)butyl acrylate

Cat. No.: B1619775
CAS No.: 7024-08-0
M. Wt: 188.22 g/mol
InChI Key: SYENVBKSVVOOPS-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl acrylate is an acrylate monomer containing two hydroxyl groups. It is known for its versatility in polymer science, particularly in the synthesis of polymers with pendant hydroxyl groups. This compound is used in various applications, including medical materials, adhesives, and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)butyl acrylate can be synthesized through the acidic hydrolysis of its monomer precursor, (5-ethyl-2,2-dimethyl-1,3-dioxane-5-yl)methyl acrylate. The precursor is prepared by esterification of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane with acryloyl chloride . The hydrolysis reaction is typically carried out under acidic conditions to yield the desired acrylate monomer.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The polymerization of this monomer can be achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for precise control over the molecular weight and polydispersity of the resulting polymer .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl acrylate undergoes various chemical reactions, including:

    Polymerization: The monomer can be polymerized to form polymers with pendant hydroxyl groups.

    Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

    Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions to release the monomer.

Common Reagents and Conditions

Major Products Formed

    Polymerization: Polymers with pendant hydroxyl groups.

    Esterification: Esters of this compound.

    Hydrolysis: Release of the monomer and corresponding acids or alcohols.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl acrylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl acrylate primarily involves its polymerization and subsequent functionalization. The hydroxyl groups in the monomer allow for further chemical modifications, enabling the creation of polymers with specific properties tailored for various applications. The molecular targets and pathways involved depend on the specific functional groups introduced during polymerization and post-polymerization modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(hydroxymethyl)butyl acrylate is unique due to its two hydroxyl groups, which provide multiple sites for chemical modifications. This allows for the creation of highly functionalized polymers with specific properties tailored for advanced applications in medicine, adhesives, and coatings.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-8(12)13-7-9(4-2,5-10)6-11/h3,10-11H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENVBKSVVOOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220490
Record name 2,2-Bis(hydroxymethyl)butyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7024-08-0
Record name 2,2-Bis(hydroxymethyl)butyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7024-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(hydroxymethyl)butyl acrylate
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Record name 2,2-Bis(hydroxymethyl)butyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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